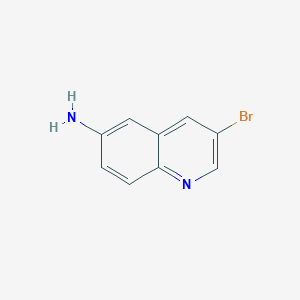

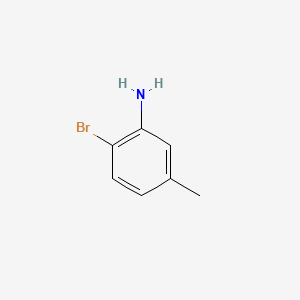

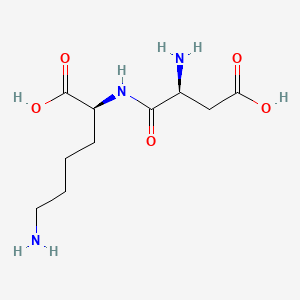

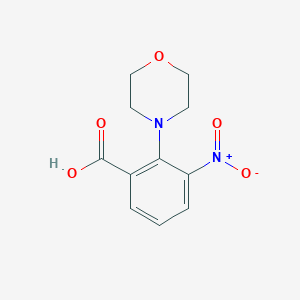

![molecular formula C34H44O14 B1276376 methyl (4S,5R,6S,7S,8S,11R,12R,14S,15S)-12-acetyloxy-4,7-dihydroxy-6-[(1R,2S,6S,9R,11S)-2-hydroxy-11-methyl-5,7,10-trioxatetracyclo[6.3.1.02,6.09,11]dodec-3-en-9-yl]-6,11-dimethyl-14-[(E)-2-methylbut-2-enoyl]oxy-3,9-dioxatetracyclo[6.6.1.01,5.011,15]pentadecane-4-carboxylate CAS No. 99399-65-2](/img/structure/B1276376.png)

methyl (4S,5R,6S,7S,8S,11R,12R,14S,15S)-12-acetyloxy-4,7-dihydroxy-6-[(1R,2S,6S,9R,11S)-2-hydroxy-11-methyl-5,7,10-trioxatetracyclo[6.3.1.02,6.09,11]dodec-3-en-9-yl]-6,11-dimethyl-14-[(E)-2-methylbut-2-enoyl]oxy-3,9-dioxatetracyclo[6.6.1.01,5.011,15]pentadecane-4-carboxylate

概要

説明

methyl (4S,5R,6S,7S,8S,11R,12R,14S,15S)-12-acetyloxy-4,7-dihydroxy-6-[(1R,2S,6S,9R,11S)-2-hydroxy-11-methyl-5,7,10-trioxatetracyclo[6.3.1.02,6.09,11]dodec-3-en-9-yl]-6,11-dimethyl-14-[(E)-2-methylbut-2-enoyl]oxy-3,9-dioxatetracyclo[6.6.1.01,5.011,15]pentadecane-4-carboxylate is a tetranortriterpenoid limonoid derived from the neem tree (Azadirachta indica). It is one of several azadirachtin analogs known for their potent insecticidal properties. This compound, like its counterparts, is a secondary metabolite that plays a crucial role in the neem tree’s defense mechanism against herbivorous insects .

作用機序

Azadirachtin D, a tetranortriterpenoid derived from the neem seed of the Indian neem tree (Azadirachta indica), is a prominent biopesticide used worldwide due to its potent insecticidal properties .

Target of Action

Azadirachtin D primarily targets insects, affecting their endocrine systems . It interferes with certain mediators that regulate the synthesis and release of ecdysone, a hormone crucial for insect development . It also disrupts the production of neuropeptides in the insect brain .

Mode of Action

Azadirachtin D acts as a powerful antifeedant and insect growth disruptor . It reduces the insect’s appetite, inhibiting feeding . It also interferes with the insect’s molting process, leading to developmental disorders or death . Furthermore, it can deter insects from laying eggs on the treated surface .

Biochemical Pathways

Azadirachtin D affects several biochemical pathways in insects. It impacts histidine metabolism, D-glutamine and D-glutamate metabolism, biotin metabolism, ascorbate and aldarate metabolism, pentose and glucuronate interconversions, and alanine, aspartate, and glutamate metabolism .

Pharmacokinetics

The pharmacokinetics of Azadirachtin D involve its absorption, distribution, metabolism, and excretion (ADME). After topical application, azadirachtin was found to be highly toxic during the formation of pupae, leading to inhibition of adult formation . .

Result of Action

The result of Azadirachtin D’s action is the disruption of normal insect behavior, preventing them from consuming the treated plants . It induces sterility in insects by preventing oviposition and interrupting sperm production in males . It also increases superoxide dismutase activity (SOD) and malondialdehyde contents (MDA) in insects, inducing antioxidant enzymes to protect against oxidative damage .

Action Environment

Azadirachtin D is considered environmentally friendly and biodegradable . It has low toxicity to wildlife, plants, birds, and beneficial organisms like biocontrol agents, predators, and parasitoids . Environmental factors such as uv light and extreme ph conditions can affect its stability . The use of nanotechnology is being explored to control its release rate and improve its stability and sustainability .

生化学分析

Biochemical Properties

Azadirachtin D plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. It acts as an antifeedant and growth disruptor in insects by inhibiting the activity of digestive enzymes such as proteases and amylases . Additionally, Azadirachtin D interacts with various proteins involved in the insect endocrine system, disrupting the normal hormonal balance and leading to developmental abnormalities . These interactions are primarily non-covalent, involving hydrogen bonding and hydrophobic interactions.

Cellular Effects

Azadirachtin D exerts profound effects on various types of cells and cellular processes. In insect cells, it disrupts cell signaling pathways, leading to altered gene expression and impaired cellular metabolism . Azadirachtin D inhibits the synthesis of ecdysteroids, which are essential for molting and development in insects . This inhibition results in arrested development and eventual death of the insect. Furthermore, Azadirachtin D has been shown to induce apoptosis in certain cell types by activating caspase enzymes and promoting DNA fragmentation .

Molecular Mechanism

The molecular mechanism of action of Azadirachtin D involves several key processes. It binds to the ecdysone receptor (EcR) in insects, preventing the receptor from activating the transcription of genes required for molting and development . This binding interaction is highly specific and involves multiple hydrogen bonds and hydrophobic contacts. Additionally, Azadirachtin D inhibits the activity of juvenile hormone esterase, an enzyme responsible for degrading juvenile hormone, thereby disrupting the hormonal balance in insects . These molecular interactions lead to the inhibition of normal growth and development in target organisms.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Azadirachtin D have been observed to change over time. The compound is relatively stable under standard laboratory conditions but can degrade when exposed to UV light and extreme pH conditions . Over time, the efficacy of Azadirachtin D in inhibiting insect growth and development may decrease due to its degradation. Long-term studies have shown that continuous exposure to Azadirachtin D can lead to the development of resistance in some insect populations . Its overall impact on cellular function remains significant even after prolonged exposure.

Dosage Effects in Animal Models

The effects of Azadirachtin D vary with different dosages in animal models. At low doses, it acts as an effective antifeedant and growth inhibitor, causing developmental delays and reduced fertility in insects . At higher doses, Azadirachtin D can exhibit toxic effects, including increased mortality and severe developmental abnormalities . In some cases, high doses of Azadirachtin D have been associated with adverse effects on non-target organisms, such as beneficial insects and aquatic fauna . Therefore, careful dosage management is essential to minimize potential negative impacts.

Metabolic Pathways

Azadirachtin D is involved in several metabolic pathways, particularly those related to terpenoid biosynthesis. It interacts with enzymes such as cytochrome P450 monooxygenases, which play a crucial role in its biosynthesis and metabolism . These interactions can affect the metabolic flux and levels of various metabolites within the organism. Additionally, Azadirachtin D has been shown to influence the metabolism of other compounds by inhibiting or inducing specific metabolic enzymes . This can lead to changes in the overall metabolic profile of the organism.

Transport and Distribution

Within cells and tissues, Azadirachtin D is transported and distributed through various mechanisms. It is known to be translocated in the phloem of plants, allowing it to reach different parts of the plant and exert its insecticidal effects . In insects, Azadirachtin D is absorbed through the gut and distributed to various tissues, where it accumulates and exerts its toxic effects . The compound can also interact with transport proteins and binding proteins, which facilitate its movement within the organism .

Subcellular Localization

The subcellular localization of Azadirachtin D is critical for its activity and function. It is primarily localized in the cytoplasm and nucleus of insect cells, where it interacts with key regulatory proteins and enzymes . The compound can also be found in the endoplasmic reticulum and mitochondria, where it may influence protein synthesis and energy metabolism . Post-translational modifications, such as phosphorylation and glycosylation, can affect the targeting and localization of Azadirachtin D within the cell .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of azadirachtin D is highly complex due to its intricate molecular structure, which includes multiple stereogenic centers and various oxygen-bearing functional groups. The first total synthesis of azadirachtin was achieved by Steven Ley’s research group at the University of Cambridge in 2007 . This synthesis involved a relay approach, where a heavily functionalized decalin intermediate was prepared through total synthesis on a small scale and then derived from the natural product for larger-scale operations.

Industrial Production Methods: Industrial production of azadirachtin D typically involves extraction from neem seeds or kernels. The process includes disintegrating the seeds into a powder, extracting with solvents like methanol or ethanol, and purifying the extract through various chromatographic techniques . The final product is often obtained as a dry powder with high purity.

化学反応の分析

Types of Reactions: methyl (4S,5R,6S,7S,8S,11R,12R,14S,15S)-12-acetyloxy-4,7-dihydroxy-6-[(1R,2S,6S,9R,11S)-2-hydroxy-11-methyl-5,7,10-trioxatetracyclo[6.3.1.02,6.09,11]dodec-3-en-9-yl]-6,11-dimethyl-14-[(E)-2-methylbut-2-enoyl]oxy-3,9-dioxatetracyclo[6.6.1.01,5.011,15]pentadecane-4-carboxylate undergoes several types of chemical reactions, including:

Oxidation: This reaction can modify the hydroxyl groups present in the molecule.

Reduction: Although less common, reduction can affect the carbonyl groups.

Substitution: Various substitution reactions can occur, particularly involving the ester and ether groups.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Conditions often involve acidic or basic catalysts to facilitate the reaction.

Major Products: The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation of hydroxyl groups can lead to the formation of ketones or aldehydes, while substitution reactions can introduce new functional groups into the molecule .

科学的研究の応用

methyl (4S,5R,6S,7S,8S,11R,12R,14S,15S)-12-acetyloxy-4,7-dihydroxy-6-[(1R,2S,6S,9R,11S)-2-hydroxy-11-methyl-5,7,10-trioxatetracyclo[6.3.1.02,6.09,11]dodec-3-en-9-yl]-6,11-dimethyl-14-[(E)-2-methylbut-2-enoyl]oxy-3,9-dioxatetracyclo[6.6.1.01,5.011,15]pentadecane-4-carboxylate has a wide range of applications in scientific research:

Chemistry: Used as a model compound for studying complex natural product synthesis and stereochemistry.

Biology: Investigated for its role in plant-insect interactions and its potential as a natural pesticide.

Medicine: Explored for its anti-inflammatory, anti-cancer, and anti-microbial properties.

Industry: Utilized in the formulation of biopesticides and eco-friendly pest control solutions.

類似化合物との比較

Azadirachtin A: The most well-known and studied analog, with similar insecticidal properties.

Azadirachtin B: Another analog with comparable bioactivity.

Azadirachtin H and I: Less studied but still significant in terms of their insecticidal effects.

Uniqueness: methyl (4S,5R,6S,7S,8S,11R,12R,14S,15S)-12-acetyloxy-4,7-dihydroxy-6-[(1R,2S,6S,9R,11S)-2-hydroxy-11-methyl-5,7,10-trioxatetracyclo[6.3.1.02,6.09,11]dodec-3-en-9-yl]-6,11-dimethyl-14-[(E)-2-methylbut-2-enoyl]oxy-3,9-dioxatetracyclo[6.6.1.01,5.011,15]pentadecane-4-carboxylate is unique due to its specific molecular structure, which contributes to its distinct bioactivity profile. While it shares many properties with other azadirachtin analogs, its particular arrangement of functional groups and stereochemistry can result in different levels of potency and spectrum of activity against various insect species .

特性

IUPAC Name |

methyl (4S,5R,6S,7S,8S,11R,12R,14S,15S)-12-acetyloxy-4,7-dihydroxy-6-[(1R,2S,6S,9R,11S)-2-hydroxy-11-methyl-5,7,10-trioxatetracyclo[6.3.1.02,6.09,11]dodec-3-en-9-yl]-6,11-dimethyl-14-[(E)-2-methylbut-2-enoyl]oxy-3,9-dioxatetracyclo[6.6.1.01,5.011,15]pentadecane-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H44O14/c1-8-15(2)24(37)46-19-12-18(45-16(3)35)28(4)13-43-21-22(28)31(19)14-44-33(40,26(38)41-7)25(31)29(5,23(21)36)34-20-11-17(30(34,6)48-34)32(39)9-10-42-27(32)47-20/h8-10,17-23,25,27,36,39-40H,11-14H2,1-7H3/b15-8+/t17-,18+,19-,20?,21-,22-,23+,25-,27-,28+,29+,30-,31?,32-,33-,34-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNNRXIOWEMKFFZ-TXCILVRSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=O)OC1CC(C2(COC3C2C14COC(C4C(C3O)(C)C56C7CC(C5(O6)C)C8(C=COC8O7)O)(C(=O)OC)O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(\C)/C(=O)O[C@H]1C[C@H]([C@]2(CO[C@H]3[C@@H]2C14CO[C@@]([C@H]4[C@]([C@@H]3O)(C)[C@@]56C7C[C@@H]([C@@]5(O6)C)[C@]8(C=CO[C@H]8O7)O)(C(=O)OC)O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H44O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

676.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99399-65-2 | |

| Record name | Azadirachtin D | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099399652 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is known about the potential of Azadirachtin D against bacterial infections in plants?

A1: Research suggests that Azadirachtin D, a fractionated extract from Azadirachta indica (neem), exhibits antibacterial activity against Xanthomonas oryzae pv. oryzae, the bacterium responsible for bacterial leaf blight disease in rice. [] This finding highlights the potential of Azadirachtin D as a natural antibacterial agent for agricultural applications. Further research is needed to fully elucidate its mechanism of action and efficacy in field conditions.

Q2: The provided abstracts mention "Azadirachtin D" and "1-Tigloyl-3acetyl-1, 1-hydroxymeliacarpin (Azadirachtin D)". Is this a single compound with two names?

A2: Yes, the information provided indicates that "1-Tigloyl-3acetyl-1, 1-hydroxymeliacarpin" is the full chemical name for the compound referred to as "Azadirachtin D". [] It is common practice in scientific literature to use a shortened or simplified name for complex molecules.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

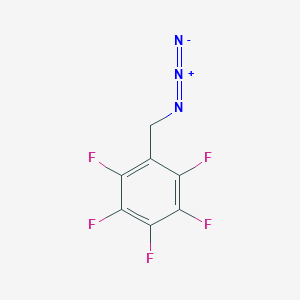

![7-Amino-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B1276299.png)